N-(4-Amino-2-methylphenyl)-2-propoxybenzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-propoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2-propoxybenzoic acid.
Formation of Amide Bond: The amino group of 4-amino-2-methylphenol reacts with the carboxyl group of 2-propoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the starting materials and reagents.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-propoxybenzamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methylphenyl)propanamide
- N-(4-Amino-2-methylphenyl)-2-phenylacetamide
- N-(4-Amino-2-methylphenyl)-4-chlorophthalimide
Uniqueness
N-(4-Amino-2-methylphenyl)-2-propoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-10-21-16-7-5-4-6-14(16)17(20)19-15-9-8-13(18)11-12(15)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBCDYRVHMYMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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